molecular formula C18H25NO6 B558297 (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 59408-74-1

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No. B558297
CAS RN: 59408-74-1
M. Wt: 309,37 g/mole
InChI Key: KHCZTGSAKNZBOV-AWEZNQCLSA-N
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Description

“(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C17H24N2O6 . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 .


Chemical Reactions Analysis

The compound is involved in the synthesis of indole derivatives, which are used as efflux pump inhibitors for the treatment and prevention of bacterial infections . The synthesis process involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials .


Physical And Chemical Properties Analysis

The compound is a solid or lump or semi-solid or liquid at room temperature. It has a molecular weight of 352.39 . It is sealed in dry and stored at 2-8°C .

Scientific Research Applications

Environmental Fate and Biodegradation

  • Studies on the biodegradation and environmental fate of chemicals, including the analysis of their breakdown pathways and impact on soil and groundwater, highlight the importance of understanding chemical stability and degradation products. For example, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrate the microbial capacity to degrade such compounds, shedding light on the environmental behavior of structurally related chemicals (Thornton et al., 2020).

Pharmaceutical Development

  • The pharmacological review of chlorogenic acid (CGA) discusses its various biological and therapeutic roles, including antioxidant activity, neuroprotective, anti-obesity, and anti-inflammatory effects. This review underscores the significance of naturally occurring compounds in drug development and their wide-ranging health benefits (Naveed et al., 2018).
  • Highly branched polymers based on poly(amino acid)s have garnered attention for biomedical applications, particularly as delivery vehicles for genes and drugs due to their biocompatibility, biodegradability, and efficient delivery capabilities (Thompson & Scholz, 2021).

Biocatalyst Inhibition

  • Understanding the inhibition of biocatalysts by carboxylic acids is critical for the development of microbial strains capable of producing biorenewable chemicals. The review by Jarboe et al. (2013) discusses the impact of straight-chain carboxylic acids on microbial strains like Escherichia coli and Saccharomyces cerevisiae, providing insights into metabolic engineering strategies for enhancing microbial tolerance and robustness (Jarboe et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDXPGUBDAKLDM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567661
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-hse(bzl)-oh

CAS RN

59408-74-1
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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